
3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as density, boiling point, vapor pressure, etc. For “3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid”, these specific properties are not available in the sources I found .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid, has been developed, highlighting the challenges and innovations in the synthesis of fluorinated aromatic compounds. This synthesis is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrating the importance of such chemical syntheses in pharmaceutical production (Qiu et al., 2009).
Chemosensors
Research into 4-Methyl-2,6-diformylphenol (DFP) based compounds, which like 3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid, involve fluorinated components, has led to the development of chemosensors capable of detecting various analytes. These findings underscore the role of fluorinated compounds in creating highly selective and sensitive detection systems for environmental and biological monitoring (Roy, 2021).
Environmental and Health Applications
The study of microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of fluorinated compounds, including potential environmental and health impacts. This research is crucial for understanding the persistence and toxicity of fluorinated compounds in the environment (Liu & Avendaño, 2013).
Fluorescence and Imaging Technologies
Methylene Blue's emerging role as a fluorophore in surgical settings, despite being known primarily as a clinical dye, illustrates the expanding applications of fluorinated compounds in medical imaging and diagnostic procedures. This review highlights the compound's potential and challenges in fluorescence-guided surgery, which may also pertain to research on related fluorinated compounds (Cwalinski et al., 2020).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs), and the analysis of by-products and biotoxicity, emphasizes the significance of understanding the environmental and health impacts of chemical processes involving fluorinated compounds. This research helps in evaluating the safety and efficacy of AOPs in treating pharmaceutical pollutants (Qutob et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWVRUIZXCMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




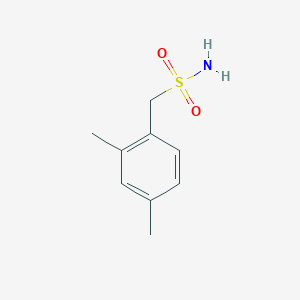
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

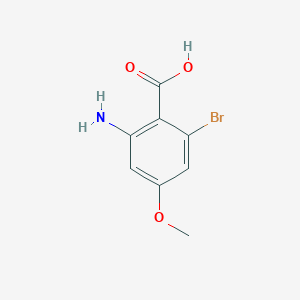
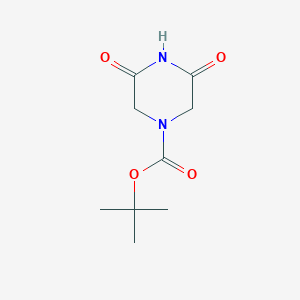



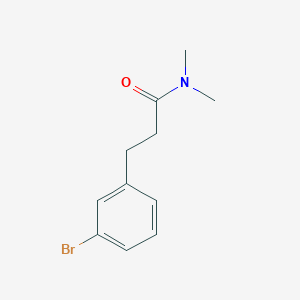
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
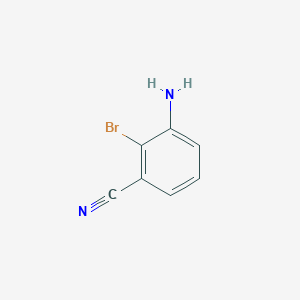
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
